![molecular formula C24H20ClN3O2 B3504495 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504495.png)
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
The compound “7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide” is a pyridine compound . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
The synthesis of pyridine compounds has been well-documented in literature . For instance, Ramsay (1877) synthesized pyridine for the first time, by the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Arthur Hantzsch later synthesized (1881) pyridine compounds by the synthesis that bears his name, through a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia .Molecular Structure Analysis
The molecular structure of pyridine compounds is characterized by the presence of a pyridine nucleus, which is a single heteroaromatic ring . This comes from the replacement of a CH group in the benzene ring with the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving pyridine compounds are diverse. For example, Ranjbar-Karimi and Poorfreidoni reported the reaction of pentafluoropyridine with 2-((7-chloroquinolin-4-yl) amino)ethan-1-ol in the presence of potassium carbonate in CH3CN, to give 7-chloro-N-(2-((perfluoropyridin -4-yl)oxy)ethyl)-quinolin-4-amine .Physical And Chemical Properties Analysis
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .Mechanism of Action
The mechanism of action of pyridine compounds is largely determined by their molecular structure . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-20(25)11-10-18-19(13-22(28-23(15)18)21-5-3-4-12-26-21)24(29)27-14-16-6-8-17(30-2)9-7-16/h3-13H,14H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPSBXFBWZDZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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